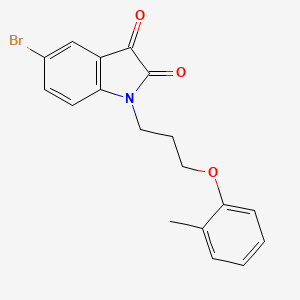

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione” is a derivative of indole phytoalexins . Indole phytoalexins are compounds produced by cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip when exposed to physical, chemical (heavy metals, UV radiation), or biological stress (pathogen infection) .

Synthesis Analysis

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins, including “5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione”, involves a straightforward synthetic approach . The synthesized compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines by MTT assay .科学的研究の応用

Anticancer Agent Development

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione: has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative and cytotoxic activities against various human cancer cell lines . These studies aim to find novel drug candidates that could offer better efficacy or reduced toxicity compared to existing treatments like cisplatin .

Herbicide Formulation

The compound’s derivatives are being investigated for use in herbicides. The goal is to develop products that can effectively control weeds without harming crops or the environment. This research is part of a broader effort to create more sustainable agricultural practices .

Colorant and Dye Industry

In the colorant and dye industry, the compound’s derivatives may serve as intermediates for developing new dyes with desirable properties such as stability and vibrancy. These could be used in various applications, from textiles to inks .

Polymer Additives

The derivatives of 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione are being studied as polymer additives. These additives can enhance the properties of polymers, such as their thermal stability, mechanical strength, and durability, making them suitable for a wider range of applications .

Organic Synthesis

This compound is also significant in organic synthesis, where it can be used to create complex molecular structures. Its derivatives can serve as building blocks for synthesizing various bioactive molecules, potentially leading to new drugs and treatments .

Photochromic Materials

Lastly, the compound’s derivatives are being researched for their use in photochromic materials. These materials change color in response to light, which can be useful in applications like smart windows, sunglasses, and display technologies .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biologically vital properties, suggesting they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

5-bromo-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASQMCOLDFGQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)